(5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
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Overview
Description
(5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[310]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate typically involves multiple steps. The initial step often includes the formation of the bicyclic core through a cyclization reaction. Subsequent steps involve the introduction of the cyclopropane carboxylate group and the dimethyl-3-(2-methylprop-1-enyl) substituent. Reaction conditions such as temperature, pressure, and the use of specific catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: An aromatic compound with a hydroxyl group.
p-Hydroxyphenylethanol: Similar to 2-phenylethanol but with an additional hydroxyl group.
4-Hydroxybenzaldehyde: An aromatic compound with an aldehyde group.
Uniqueness
(5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[310]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate is unique due to its bicyclic structure and the presence of multiple functional groups
Properties
CAS No. |
81924-86-9 |
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Molecular Formula |
C19H26O4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(5-cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H26O4/c1-10(2)8-12-15(17(12,3)4)16(21)22-14-9-13(20)19(11-6-7-11)18(14,5)23-19/h8,11-12,14-15H,6-7,9H2,1-5H3 |
InChI Key |
OYRMOYQCRBFVII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OC2CC(=O)C3(C2(O3)C)C4CC4)C |
Origin of Product |
United States |
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